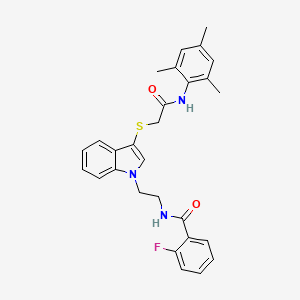amino]-3,3-dimethyl-2-azetanone CAS No. 303985-98-0](/img/structure/B2665556.png)
1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3,3-dimethyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms . The presence of the trifluoromethyl group often imparts unique physical and chemical properties to the molecule .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized through various methods such as the use of trifluoromethyltrimethylsilane or sodium trifluoroacetate .Aplicaciones Científicas De Investigación
Novel Polymer Synthesis
Research highlights the development of novel organosoluble fluorinated polyimides derived from specific monomers, including ones similar to the chemical structure , showcasing their utility in creating materials with exceptional thermal stability, low moisture absorption, and low dielectric constants. These materials are promising for applications in electronics due to their insulating properties and durability (Chung & Hsiao, 2008). Similarly, soluble polyimides derived from aromatic diamine monomers, featuring pyridine and fluorine, have been synthesized, demonstrating excellent solubility and thermal stability, which are desirable traits for advanced composite materials and coatings (Zhang et al., 2007).
Advanced Material Applications
In a distinct approach, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties from a new diamine containing pyridine and trifluoromethylphenyl groups was achieved. These polyamides exhibit impressive solubility, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption, making them suitable for electronic and aerospace applications due to their performance and environmental resistance (Liu et al., 2013).
Synthesis of Complexes and Chemical Intermediates
Furthermore, the chemical structure similar to the one inquired has been utilized in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These complexes were studied for their electronic structures, demonstrating potential for catalysis and in materials science due to their unique electronic properties and stability (Hureau et al., 2008).
Catalysis and Organic Synthesis
Additionally, research into the catalytic and synthetic applications revealed the use of related compounds in highly regio- and enantioselective organocatalytic processes. Such studies underscore the importance of these chemical structures in facilitating complex chemical transformations, leading to the development of new synthetic methodologies and potentially active pharmaceutical ingredients (Chowdhury & Ghosh, 2009).
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-11(2)6-19(10(11)20)18(3)9-8(13)4-7(5-17-9)12(14,15)16/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXXTANKOVETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


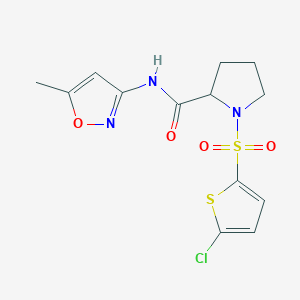

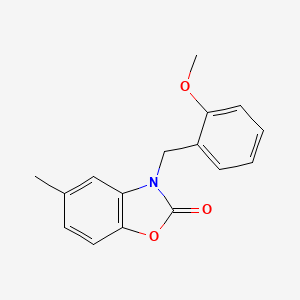
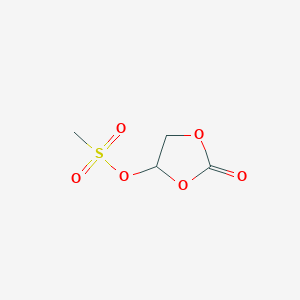
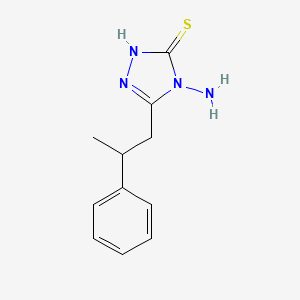

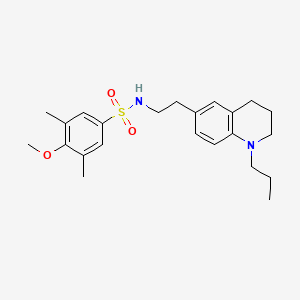
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)
